Iberiotoxin

Descripción

Propiedades

IUPAC Name |

5-amino-2-[[2-[[10-[[6-amino-2-[[6-amino-2-[[2-[[2-[[7,34-bis(4-aminobutyl)-37-[[2-[[2-[[2-[[10-(4-aminobutyl)-22-[[3-carboxy-2-[[2-[[3-carboxy-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-7-(2-carboxyethyl)-13,19-bis(hydroxymethyl)-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C179H274N50O55S7/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124(167(273)205-109(56-64-285-12)145(251)194-76-132(238)197-101(39-21-26-57-180)147(253)200-105(43-25-30-61-184)151(257)220-123-81-286-288-83-125(221-152(258)106(203-166(123)272)45-32-63-191-179(188)189)169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)82-287-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(69-96-74-192-99-38-20-19-37-98(96)99)211-170(276)126-84-289-290-85-127(171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(154(260)222-126)52-55-134(240)241)223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNVVLOBNHIMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC7CSSCC(NC(=O)C(NC7=O)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C179H274N50O55S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045948 | |

| Record name | Iberiotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4231 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129203-60-7 | |

| Record name | Iberiotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129203607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iberiotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iberiotoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Iberiotoxin: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iberiotoxin (IbTX), a potent and selective blocker of the high-conductance calcium-activated potassium channel (BK channel), has become an indispensable tool in pharmacology and neuroscience research. This technical guide provides a comprehensive overview of the discovery, origin, and detailed characterization of this compound. It outlines the seminal experiments that led to its identification and purification from the venom of the scorpion Buthus tamulus (now Hottentotta tamulus), and delves into the methodologies used to elucidate its mechanism of action. This document is intended to serve as a detailed resource, providing researchers with the necessary information to understand and utilize this critical pharmacological agent.

Discovery and Origin

This compound was first isolated and characterized in 1990 by Galvez and colleagues from the venom of the Eastern Indian red scorpion, Hottentotta tamulus (formerly classified as Buthus tamulus)[1][2]. The discovery was the result of a screening effort to identify novel peptidyl probes for the high-conductance Ca2+-activated K+ channel (PK,Ca or BK channel)[2]. The venom of H. tamulus was found to contain two minor components that could block the activity of these channels, with this compound being one of them[2].

Physicochemical and Pharmacological Properties

This compound is a 37-amino acid peptide with a molecular weight of approximately 4.3 kDa[2][3]. Its primary structure displays a 68% sequence homology with charybdotoxin, another well-known scorpion toxin that also inhibits potassium channels[2]. However, a key difference lies in their net charge; this compound has four more acidic and one less basic amino acid residue, making it significantly less positively charged than charybdotoxin[3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Source | Hottentotta tamulus (formerly Buthus tamulus) | [1][2] |

| Amino Acid Residues | 37 | [1] |

| Molecular Weight | ~4.3 kDa (4230.8 Da) | [2] |

| Molecular Formula | C179H274N50O55S7 | [1] |

| Amino Acid Sequence | pGlu-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-Gln-OH | [4] |

| Disulfide Bridges | Cys7-Cys28, Cys13-Cys33, Cys17-Cys35 | [4] |

Table 2: Pharmacological Properties of this compound

| Parameter | Value | Conditions | Reference |

| Target | High-conductance Ca2+-activated K+ channel (BK channel) | [1][2] | |

| IC50 | ~250 pM | Single channel recordings in excised membrane patches from bovine aortic smooth muscle | [3] |

| Kd | ~1 nM | [1][4] | |

| Ki | 250 pM | Partial inhibitor of 125I-ChTX binding in bovine aortic sarcolemmal membrane vesicles | [2][3] |

| Mechanism of Action | Binds to the outer face of the BK channel, decreasing both the probability of opening and the mean open time. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, purification, and characterization of this compound.

Purification of this compound from Scorpion Venom

The purification of this compound is a multi-step process involving ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC)[2].

3.1.1. Venom Extraction and Preparation

-

Lyophilized crude venom from Hottentotta tamulus is the starting material.

-

Dissolve 25 mg of the lyophilized venom in 20 mM sodium borate buffer, pH 9.0.

-

Centrifuge the solution at 27,000 x g for 15 minutes to remove any insoluble material.

-

Filter the supernatant through a 0.2-µm pore size filter (e.g., Millex-GV).

3.1.2. Ion-Exchange Chromatography

-

Column: Mono S cation exchange column (HR5/5, Pharmacia LKB Biotechnology Inc.).

-

Equilibration Buffer: 20 mM sodium borate, pH 9.0.

-

Flow Rate: 0.5 ml/min.

-

Procedure:

-

Load the filtered venom extract onto the equilibrated Mono S column.

-

Wash the column with the equilibration buffer to elute unbound material.

-

Elute the bound peptides using a linear gradient of NaCl (0 to 0.75 M) over a specified time (e.g., 1 hour).

-

Collect fractions and monitor the absorbance at 280 nm.

-

Assay the fractions for their ability to inhibit 125I-charybdotoxin binding to identify the active fractions containing this compound.

-

3.1.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 reversed-phase HPLC column (e.g., 300 Å pore size, 25 x 0.46 cm, 5-µm particle size; The Separations Group).

-

Mobile Phase A: 10 mM trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: A mixture of isopropyl alcohol and acetonitrile (2:1, v/v) in 4 mM TFA.

-

Flow Rate: 0.5 ml/min.

-

Procedure:

-

Pool the active fractions from the ion-exchange chromatography.

-

Load the pooled sample onto the C18 column equilibrated with Mobile Phase A.

-

Elute the peptides using a linear gradient of 12-19% Mobile Phase B over 36 minutes.

-

Collect 1.2 ml fractions.

-

Lyophilize the collected fractions and reconstitute them in an appropriate buffer (e.g., 100 mM NaCl, 20 mM Tris-HCl, pH 7.4) for further analysis.

-

Characterization of this compound

3.2.1. Polyacrylamide Gel Electrophoresis (PAGE)

-

To determine the molecular weight and purity of the purified this compound, perform SDS-PAGE under reducing and non-reducing conditions using a standard protocol (e.g., Laemmli method). A single band at approximately 4.3 kDa is expected.

3.2.2. Amino Acid Sequencing

-

The amino acid sequence of this compound was originally determined by Edman degradation[2].

-

Reduction and Alkylation: Reduce the disulfide bonds of the purified peptide with a reducing agent (e.g., dithiothreitol) and then alkylate the resulting free sulfhydryl groups (e.g., with iodoacetamide) to prevent re-oxidation.

-

Edman Degradation Cycles: Subject the reduced and alkylated peptide to automated Edman degradation. In each cycle, the N-terminal amino acid is derivatized with phenylisothiocyanate (PITC), cleaved from the peptide chain with trifluoroacetic acid, and the resulting phenylthiohydantoin (PTH)-amino acid is identified by chromatography. This process is repeated sequentially to determine the entire amino acid sequence.

-

Electrophysiological Analysis of this compound Activity

The blocking effect of this compound on BK channels is characterized using single-channel recordings in a planar lipid bilayer system.

3.3.1. Planar Lipid Bilayer Formation

-

Lipid Solution: Prepare a solution of synthetic phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine and 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine in a 7:3 ratio) in a non-polar solvent like n-decane.

-

Bilayer Chamber: Use a two-compartment chamber separated by a thin partition with a small aperture (50-250 µm).

-

Bilayer Formation: "Paint" the lipid solution across the aperture to form a lipid bilayer.

3.3.2. Single-Channel Recording

-

Solutions:

-

Internal (cis) solution: Typically contains a high concentration of KCl (e.g., 150 mM), a buffering agent (e.g., 10 mM HEPES, pH 7.2), and a defined concentration of free Ca2+ (e.g., buffered with EGTA to the desired concentration).

-

External (trans) solution: Can be identical to the internal solution or varied to study ion selectivity.

-

-

Channel Incorporation: Add membrane vesicles containing BK channels to the cis chamber. Fusion of the vesicles with the planar bilayer will incorporate the channels.

-

Data Acquisition:

-

Use a patch-clamp amplifier to apply a holding potential across the bilayer and record the ionic current flowing through the single channel.

-

Apply this compound to the external (trans) side of the channel.

-

Record the channel activity before and after the addition of the toxin to observe the blocking effect, which manifests as an increase in the duration of the closed state and a decrease in the open probability.

-

Visualizations

Diagram 1: this compound Purification Workflow

Caption: Workflow for the purification of this compound from scorpion venom.

Diagram 2: this compound Mechanism of Action on BK Channels

Caption: this compound blocks the BK channel from the extracellular side.

References

- 1. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 2. Purification and characterization of a unique, potent, peptidyl probe for the high conductance calcium-activated potassium channel from venom of the scorpion Buthus tamulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

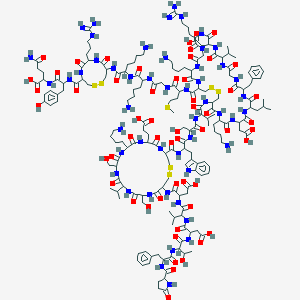

Iberiotoxin peptide sequence and structure

An In-depth Technical Guide to Iberiotoxin: Sequence, Structure, and Function

Introduction

This compound (IbTX) is a potent neurotoxin isolated from the venom of the Eastern Indian red scorpion, Hottentotta tamulus (formerly Buthus tamulus).[1] It is a 37-amino acid peptide that acts as a highly selective and high-affinity blocker of large-conductance calcium-activated potassium channels (BK channels, also known as KCa1.1 or Maxi-K channels).[2][3] This specificity makes this compound an invaluable molecular probe for studying the physiological and pathophysiological roles of BK channels in various tissues, including smooth muscle and the central nervous system.[2][4] Unlike other scorpion toxins such as Charybdotoxin, which can block multiple types of potassium channels, this compound's primary target is the BK channel, making it a preferred tool for isolating and characterizing this specific channel's function.[2]

Peptide Sequence and Physicochemical Properties

This compound is a single polypeptide chain of 37 amino acids with a molecular weight of approximately 4230.9 Da.[2][5] Its amino terminus features a pyroglutamic acid residue (pGlu), and its structure is stabilized by three disulfide bridges.[2] The peptide displays 68% sequence homology with charybdotoxin but possesses a different net charge due to a higher number of acidic residues.[1][2]

Amino Acid Sequence: pGlu-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-Gln-OH[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C179H274N50O55S7 | [1][5] |

| Molecular Weight | ~4231 g/mol | [6] |

| Amino Acid Count | 37 | [1] |

| Disulfide Bridges | Cys7-Cys28, Cys13-Cys33, Cys17-Cys35 | [2] |

| Source | Hottentotta tamulus (scorpion) | [1] |

Three-Dimensional Structure

The three-dimensional structure of this compound is characterized by a common scorpion toxin fold, consisting of a short alpha-helical segment packed against a triple-stranded anti-parallel beta-sheet. This compact structure is cross-linked and stabilized by three intramolecular disulfide bonds, which are critical for its biological activity.[2][7] The overall fold is highly homologous to related toxins like charybdotoxin and kaliotoxin.[7][8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. smartox-biotech.com [smartox-biotech.com]

- 3. Current understanding of this compound-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Current understanding of this compound-resistant BK channels in the nervous system [frontiersin.org]

- 5. This compound | KCa channel inhibitor | Hello Bio [hellobio.com]

- 6. This compound | C179H274N50O55S7 | CID 16132435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Mode of action of this compound, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Iberiotoxin on Large-Conductance Calcium-Activated Potassium (BK) Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Iberiotoxin (IbTx), a 37-amino acid peptide toxin isolated from the scorpion Hottentotta tamulus, is a potent and highly selective blocker of large-conductance calcium- and voltage-activated potassium (BK, KCa1.1) channels.[1][2] Its primary mechanism of action is the physical occlusion of the channel's ion conduction pathway. IbTx binds with high affinity to the outer vestibule of the channel's pore-forming α subunit, thereby inhibiting potassium ion efflux.[1] This interaction is allosterically modulated by the presence of auxiliary β subunits, most notably the β4 subunit, which confers a dramatic resistance to the toxin.[3][4][5] This document provides a comprehensive overview of the molecular interactions, quantitative kinetics, structural basis, and experimental methodologies central to understanding the this compound-BK channel paradigm.

Introduction to BK Channels and this compound

BK Channels: Large-conductance calcium-activated potassium (BK) channels are unique in their dual activation by both membrane depolarization and elevations in intracellular calcium concentration.[6][7] They are composed of a tetramer of pore-forming α subunits (encoded by the KCNMA1 gene), which can associate with tissue-specific auxiliary β subunits (β1-β4).[7][8] This association fine-tunes the channel's biophysical and pharmacological properties.[3][6] BK channels are critical regulators of neuronal excitability, neurotransmitter release, and smooth muscle tone.[2][9]

This compound (IbTx): IbTx is a peptide toxin belonging to the α-KTx family, sharing significant sequence homology with charybdotoxin (ChTx).[1] However, unlike ChTx, IbTx displays remarkable selectivity for BK channels over other types of potassium channels.[2][7] This specificity has made it an invaluable pharmacological tool for isolating and studying BK channel function in native and heterologous expression systems.[10][11]

Core Mechanism of Action: Pore Occlusion

The primary inhibitory action of this compound is a high-affinity, reversible block of the BK channel pore.

-

Binding Site: IbTx binds to the outer face, or external vestibule, of the BK channel.[1] This interaction physically occludes the ion conduction pathway, preventing the passage of K+ ions.

-

Effect on Channel Gating: The binding of IbTx reduces the channel's mean open time and decreases its probability of opening, effectively inhibiting the macroscopic current.[1]

-

Molecular Interaction: The interaction involves key residues on both the toxin and the channel. While specific interactions are complex, it is understood that a critical lysine residue on the toxin (a feature common to many pore-blocking scorpion toxins) interacts with the channel's selectivity filter.[7] The toxin essentially acts as a "plug" for the channel pore.

Modulation by Auxiliary β Subunits

The pharmacological sensitivity of BK channels to this compound is dramatically influenced by the associated β subunits. This differential sensitivity is the basis for classifying BK channels into "Type I" (sensitive) and "Type II" (resistant) subtypes.[3]

-

β1 Subunit: Co-expression of the β1 subunit with the α subunit can decrease IbTx association rates and significantly slow dissociation rates, effectively trapping the toxin and enhancing the block.[7]

-

β4 Subunit: The neuronal β4 subunit confers profound resistance to this compound.[3][4][5] The extracellular loop of the β4 subunit is believed to sterically hinder the binding of IbTx to its site on the α subunit.[3] This results in a massive increase in the toxin concentration required for inhibition.[7] This resistance is a key pharmacological marker for BK channels containing the β4 subunit.[3][9]

Quantitative Analysis of this compound Interaction

The interaction between this compound and BK channels has been quantified under various conditions, highlighting the profound effect of subunit composition.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| Channel Composition | Parameter | Value | Reference |

| BK Channel (general) | Kd | ~1 nM | [1] |

| Human BK (α subunit) | KD | 26 nM | [2] |

| α + β4 Subunit | IC50 Increase | 250- to 1000-fold | [7] |

Table 2: Kinetic Parameters of this compound Interaction

| Channel Composition | Parameter | Effect of β subunit | Reference |

| α + β1 Subunit | Association Rate (kon) | Reduced ~40-fold vs. α alone | [7] |

| α + β1 Subunit | Dissociation Rate (koff) | Reduced ~100-fold vs. α alone | [7] |

| α + β4 Subunit | Association Rate (kon) | Reduced 250- to 1000-fold vs. α alone | [7] |

| Human BK (α subunit) | Dissociation Rate (koff) | 5.4 × 10-4 s-1 | [2] |

Experimental Protocols for Studying IbTx-BK Interaction

Electrophysiology: Whole-Cell Patch-Clamp

This technique is the gold standard for measuring the effect of IbTx on BK channel currents in real-time.

Objective: To quantify the inhibition of BK channel currents by a specific concentration of this compound.

Methodology:

-

Cell Preparation: Use a cell line (e.g., HEK293) heterologously expressing the desired BK channel subunits (e.g., α alone, or α + β4). Alternatively, use acutely dissociated primary neurons.[9]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and a specified free Ca2+ concentration (e.g., 10 µM) buffered with CaCl2 (pH 7.2).[6]

-

-

Pharmacological Isolation: To isolate BK currents, other voltage-gated channels are often blocked. Add Tetrodotoxin (TTX, ~1 µM) to block sodium channels and 4-Aminopyridine (4-AP, ~100 µM) to block other potassium channels.[9] The total BK current can be confirmed by its sensitivity to a general BK channel blocker like paxilline (~3 µM).[9]

-

Recording Protocol:

-

Establish a whole-cell patch-clamp configuration.[12]

-

Hold the cell membrane potential at a negative value (e.g., -80 mV) where BK channels are closed.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward K+ currents. This establishes the baseline current.

-

Perfuse the cell with the external solution containing a known concentration of this compound (e.g., 100 nM).[10]

-

Repeat the voltage-step protocol after a sufficient incubation period (e.g., 2-5 minutes) to allow the toxin to bind and reach equilibrium.[10][13]

-

-

Data Analysis: Compare the current amplitudes at each voltage step before and after IbTx application. Calculate the percentage of current inhibition to determine the toxin's effect.

Site-Directed Mutagenesis

This molecular biology technique is used to identify specific amino acid residues on the BK channel that are critical for this compound binding.

Objective: To determine if a specific residue in the outer pore region of the BK α subunit is part of the IbTx binding site.

Methodology:

-

Hypothesis: Based on structural models or homology to other channels, identify a candidate residue (e.g., an aspartate in the pore turret).

-

Mutagenesis: Use a commercial site-directed mutagenesis kit to create a plasmid encoding a mutant BK channel where the target residue is changed to a neutral amino acid (e.g., alanine).

-

Expression: Transfect HEK293 cells with the plasmid containing the mutant channel DNA.

-

Functional Assay: Perform the whole-cell patch-clamp protocol described above on cells expressing the mutant channel.

-

Analysis: Compare the sensitivity of the mutant channel to IbTx with that of the wild-type channel. A significant reduction in inhibition (i.e., a much higher IC50) for the mutant channel indicates that the mutated residue is a key component of the toxin's binding site.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of a Biotin Derivative of this compound: Binding Interactions with Streptavidin and the BK Ca2+-activated K+ Channel Expressed in a Human Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current understanding of this compound-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current understanding of this compound-resistant BK channels in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Current understanding of this compound-resistant BK channels in the nervous system [frontiersin.org]

- 7. Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jneurosci.org [jneurosci.org]

- 10. rupress.org [rupress.org]

- 11. jneurosci.org [jneurosci.org]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. Kinetics and functional consequences of BK channels activation by N-type Ca2+ channels in the dendrite of mouse neocortical layer-5 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

Iberiotoxin: A High-Affinity Selective Blocker of Large-Conductance Ca2+-Activated K+ (BK) Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Iberiotoxin (IbTX) is a potent neurotoxin isolated from the venom of the Eastern Indian red scorpion, Hottentotta tamulus (formerly Buthus tamulus).[1][2] It is a 37-amino acid peptide that has garnered significant interest in the scientific community for its high affinity and remarkable selectivity as an inhibitor of the large-conductance Ca2+-activated K+ (BK) channels, also known as Maxi-K or KCa1.1 channels.[1][3] This specificity makes this compound an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of BK channels in a variety of cellular processes.

BK channels are unique in that they are activated by both membrane depolarization and elevations in intracellular calcium concentration.[4][5] This dual activation allows them to play a critical role in regulating neuronal excitability, neurotransmitter release, smooth muscle tone, and other key physiological functions.[5][6] By selectively blocking these channels, this compound enables researchers to dissect their contributions to cellular signaling and explore their potential as therapeutic targets.

This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical properties, experimental protocols for its use, and its role in relevant signaling pathways.

Structure and Physicochemical Properties

This compound is a single-chain polypeptide with a molecular weight of approximately 4.3 kDa.[3] Its primary structure consists of 37 amino acids, with a pyroglutamic acid residue at the N-terminus.[3] The peptide shares 68% sequence homology with charybdotoxin, another well-known BK channel blocker.[2][7]

Mechanism of Action

This compound exerts its inhibitory effect by binding with high affinity to the outer vestibule of the BK channel pore.[1][7] This binding is a reversible, bimolecular reaction that physically occludes the ion conduction pathway, thereby preventing the efflux of potassium ions.[2][7] The toxin's interaction with the channel decreases both the probability of the channel opening and the mean open time.[1] Unlike some other channel blockers, this compound's action is voltage-independent.

The binding of this compound is competitive with tetraethylammonium (TEA), a classical potassium channel blocker, suggesting that their binding sites overlap within the external vestibule of the channel.[7] The association rate of this compound is sensitive to the external potassium concentration, indicating that surface charges in the channel's outer mouth play a role in modulating toxin binding.[2][7]

Quantitative Data: Binding Affinity and Kinetics

The interaction of this compound with BK channels has been quantified in various experimental systems. The following tables summarize key binding and kinetic parameters.

| Parameter | Value | Species/Tissue | Experimental Conditions | Reference(s) |

| Equilibrium Dissociation Constant (Kd) | ~1 nM | Scorpion (Buthus tamulus) venom | Not specified | [1][8] |

| 1.16 nM | Skeletal muscle membrane incorporated into planar lipid bilayers | 300 mM K+ internal, 300 mM Na+ external | [2][7] | |

| ~250 pM | Bovine aortic smooth muscle | Not specified | [9] | |

| 5 pM | Smooth muscle sarcolemmal maxi-K channels | Low ionic strength conditions (radioligand binding assay) | [10] | |

| 26 nM | Cloned human BK channel (HEK293 cells) | Macroscopic blocking assay of whole-cell current | [11][12] | |

| Half-maximal Inhibitory Concentration (IC50) | ~250 pM | Bovine aortic smooth muscle | Not specified | [13] |

| ~2 nM | Not specified | Not specified | [3] | |

| Association Rate Constant (kon) | 3.3 x 10^6 M-1s-1 | Skeletal muscle membrane incorporated into planar lipid bilayers | 300 mM K+ internal, 300 mM Na+ external | [3][7] |

| Dissociation Rate Constant (koff) | 3.8 x 10^-3 s-1 | Skeletal muscle membrane incorporated into planar lipid bilayers | 300 mM K+ internal, 300 mM Na+ external | [3][7] |

| 5.4 x 10^-4 s-1 | Cloned human BK channel (HEK293 cells) | Macroscopic blocking assay of whole-cell current | [11][12] |

Signaling Pathways and Experimental Workflows

BK Channel Negative Feedback Loop in Neurons

BK channels are crucial components of a negative feedback mechanism that regulates neuronal excitability.[6] Membrane depolarization leads to the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of Ca2+. The concurrent depolarization and rise in intracellular Ca2+ activate nearby BK channels.[4][6] The subsequent efflux of K+ through BK channels hyperpolarizes the membrane, which in turn leads to the deactivation of VGCCs, thus terminating the Ca2+ signal.[14] this compound can be used to dissect this pathway by selectively inhibiting the BK channel component.

Experimental Workflow: Characterizing this compound Effects using Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of ion channel modulators like this compound.[15][16] The following diagram outlines a typical workflow for characterizing the inhibitory effects of this compound on BK channels in a whole-cell patch-clamp configuration.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized method for recording BK channel currents and assessing their inhibition by this compound. Specific parameters may need to be optimized for different cell types and recording systems.

1. Cell Preparation:

- Culture cells expressing BK channels (e.g., HEK293, primary neurons, or smooth muscle cells) on glass coverslips.

- On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

- Continuously perfuse the cells with external solution.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and an appropriate concentration of free Ca2+ (e.g., 10 µM, buffered with EGTA) to activate BK channels. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

- This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 µM) in a suitable buffer (e.g., external solution with 0.1% BSA to prevent non-specific binding) and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

3. Recording Procedure:

- Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

- Approach a target cell with the patch pipette while applying positive pressure.

- Upon contact with the cell membrane, release the positive pressure to facilitate seal formation.

- Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

- Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

- Clamp the membrane potential at a holding potential where BK channels are largely closed (e.g., -80 mV).

- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit outward BK currents.

- Record baseline currents for a stable period.

- Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

- After the effect of the toxin has reached a steady state, record the currents using the same voltage-step protocol.

- To assess the reversibility of the block, perfuse the chamber with the control external solution (washout).

4. Data Analysis:

- Measure the peak or steady-state current amplitude at each voltage step before, during, and after this compound application.

- Calculate the percentage of current inhibition at each voltage.

- To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition as a function of toxin concentration. Fit the data to a Hill equation.

Radioligand Binding Assay

This protocol describes a method for quantifying the binding of a radiolabeled this compound analog to membranes containing BK channels.

1. Membrane Preparation:

- Homogenize tissue or cells expressing BK channels in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

- Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

2. Binding Assay:

- A radiolabeled derivative of this compound, such as [125I]IbTX-D19Y/Y36F, is necessary as native this compound cannot be biologically active when radioiodinated.[10]

- Set up assay tubes containing:

- Total Binding: Binding buffer, radiolabeled this compound, and membrane preparation.

- Non-specific Binding: Binding buffer, radiolabeled this compound, a high concentration of unlabeled this compound (e.g., 1 µM), and membrane preparation.

- Competition Binding: Binding buffer, radiolabeled this compound, varying concentrations of the competitor compound, and membrane preparation.

- Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

- Specific Binding: Subtract the non-specific binding from the total binding.

- Kd and Bmax Determination: Perform a saturation binding experiment with increasing concentrations of the radiolabeled this compound. Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

- Ki Determination: For competition assays, plot the percentage of specific binding as a function of the competitor concentration. Fit the data to a competition binding equation to determine the IC50 of the competitor. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

This compound Resistance

It is important to note that not all BK channels are sensitive to this compound. The presence of the auxiliary β4 subunit confers resistance to the toxin.[17][18] This phenomenon is particularly relevant in the central nervous system, where β4-containing, this compound-resistant BK channels have been identified in specific neuronal populations.[17][18] Researchers should be aware of this potential for differential sensitivity when interpreting experimental results.

Applications in Research and Drug Development

This compound's high selectivity for BK channels makes it an indispensable tool for:

-

Target validation: Confirming the involvement of BK channels in specific physiological or pathophysiological processes.

-

Functional studies: Isolating and characterizing the roles of BK channels in complex biological systems.

-

Screening assays: Developing high-throughput screens for novel BK channel modulators by using this compound as a positive control or to define non-specific effects.

-

Structural biology: Probing the external vestibule of the BK channel pore.

Conclusion

This compound is a powerful and selective pharmacological probe for studying the function and regulation of large-conductance Ca2+-activated K+ channels. Its high affinity and well-characterized mechanism of action have made it a cornerstone of BK channel research. A thorough understanding of its properties, combined with appropriate experimental design and execution, will continue to facilitate new discoveries in the roles of BK channels in health and disease, and aid in the development of novel therapeutics targeting this important class of ion channels.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mode of action of this compound, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. smartox-biotech.com [smartox-biotech.com]

- 4. BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are BK channel agonists and how do they work? [synapse.patsnap.com]

- 6. Frontiers | Current understanding of this compound-resistant BK channels in the nervous system [frontiersin.org]

- 7. Mode of action of this compound, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. [125I]this compound-D19Y/Y36F, the first selective, high specific activity radioligand for high-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of a Biotin Derivative of this compound: Binding Interactions with Streptavidin and the BK Ca2+-activated K+ Channel Expressed in a Human Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | KCa channel inhibitor | Hello Bio [hellobio.com]

- 14. research.engineering.wustl.edu [research.engineering.wustl.edu]

- 15. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Current understanding of this compound-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Current understanding of this compound-resistant BK channels in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Homology of Iberiotoxin and Charybdotoxin: A Technical Guide to Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iberiotoxin (IbTX) and Charybdotoxin (ChTX), two potent neurotoxins isolated from scorpion venom, serve as invaluable tools in the study of potassium channels. Despite sharing a significant degree of structural and sequence homology, they exhibit distinct selectivity profiles for different potassium channel subtypes. This technical guide provides an in-depth analysis of the core similarities and differences between IbTX and ChTX, with a focus on their structure, function, and the experimental methodologies used to characterize them. We present a comprehensive compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of these toxins and their interactions with their target ion channels.

Introduction

This compound and Charybdotoxin are 37-amino acid peptides that act as potent blockers of potassium channels.[1] They share a remarkable 68% sequence identity and a conserved three-dimensional structure, yet their pharmacological profiles diverge significantly.[1][2] ChTX is a blocker of both high-conductance calcium-activated potassium (BK or Maxi-K) channels and certain voltage-gated potassium channels, most notably Kv1.3.[2][3] In contrast, IbTX is a highly selective blocker of BK channels.[3] This difference in selectivity makes them powerful probes for dissecting the physiological roles of these distinct channel types and provides a compelling case study in the molecular determinants of toxin-channel interactions.

Structural and Sequence Homology

The high degree of sequence homology between IbTX and ChTX is the foundation of their similar three-dimensional folds. A sequence alignment of the two toxins reveals the conserved and divergent residues.

Sequence Alignment:

| Toxin | Sequence |

| Charybdotoxin | X-M-P-T-V-D-V-R-C-S-V-S-E-C-W-G-R-C-K-L-F-G-E-S-A-G-K-C-M-N-G-K-C-K-C-Y-P-H |

| This compound | X-P-T-I-D-V-D-C-S-V-S-K-E-C-W-S-V-C-K-D-L-F-G-V-D-R-G-K-C-M-G-K-K-C-R-C-Y-Q-S |

Alignment based on available literature. X denotes a pyroglutamic acid residue.

The conserved cysteine residues form three disulfide bridges that are crucial for the stability of their characteristic alpha/beta scaffold. The differences in the amino acid sequences, particularly in the regions that interact with the channel pore and vestibule, are thought to be responsible for their distinct selectivities.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of this compound and Charybdotoxin with their primary target channels.

Table 1: Binding Affinity and Potency of this compound (IbTX)

| Target Channel | Parameter | Value | Species/Preparation | Reference |

| BK (Maxi-K) | Kd | ~1 nM | Bovine aortic smooth muscle | [4] |

| BK (Maxi-K) | Kd | 1.16 nM | Skeletal muscle in lipid bilayer | [1][5] |

| BK (Maxi-K) | IC50 | ~2 nM | Not specified | |

| Kv1.3 | Activity | No effect | Human T lymphocytes | [6] |

Table 2: Binding Affinity and Potency of Charybdotoxin (ChTX)

| Target Channel | Parameter | Value | Species/Preparation | Reference |

| BK (Maxi-K) | IC50 | ~15 nM | Rat brain synaptosomes | [7] |

| Kv1.3 | Kd | 8-14 pM | Human T lymphocytes | [8] |

| Kv1.3 | Kd | 25-30 pM | Rat brain synaptosomes | [6] |

| Kv1.3 | Ki | 8 pM | Rat brain synaptosomes | [6] |

| Kv (voltage-gated) | IC50 | ~40 nM | Rat brain synaptosomes | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare this compound and Charybdotoxin.

Radioligand Binding Assay for Charybdotoxin

This protocol is adapted from studies characterizing [125I]ChTX binding to brain synaptosomes.[6]

Objective: To determine the binding affinity (Kd) and density (Bmax) of Charybdotoxin to its receptor on target membranes.

Materials:

-

Synaptosomal membrane preparation from rat brain

-

[125I]Charybdotoxin (radioligand)

-

Unlabeled Charybdotoxin

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and prepare synaptosomal membranes through differential centrifugation. Resuspend the final membrane pellet in binding buffer.[2]

-

Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:

-

Total Binding: 150 µL of membrane suspension, 50 µL of [125I]ChTX at various concentrations, and 50 µL of binding buffer.

-

Non-specific Binding: 150 µL of membrane suspension, 50 µL of [125I]ChTX at various concentrations, and 50 µL of a high concentration of unlabeled Charybdotoxin (e.g., 1 µM).

-

Competition Assay: 150 µL of membrane suspension, 50 µL of a fixed concentration of [125I]ChTX, and 50 µL of varying concentrations of unlabeled Charybdotoxin or this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[2]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax for saturation binding experiments, or IC50 and Ki for competition experiments.[2]

Single-Channel Recording in Planar Lipid Bilayers

This protocol is based on methods used to study the block of BK channels by this compound.[1][5]

Objective: To measure the kinetics of toxin binding and unbinding to a single ion channel.

Materials:

-

Planar lipid bilayer setup (two chambers separated by a small aperture)

-

Purified BK channels or membrane vesicles containing BK channels

-

Phospholipid solution (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine/1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine in n-decane)

-

Symmetric salt solutions (e.g., 300 mM KCl, 10 mM HEPES, pH 7.2) for both chambers

-

This compound or Charybdotoxin solution

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Bilayer Formation: "Paint" the phospholipid solution across the aperture separating the two chambers to form a stable lipid bilayer.[9][10][11]

-

Channel Incorporation: Add purified BK channels or membrane vesicles to the cis chamber. Channel incorporation into the bilayer can be monitored by observing discrete steps in current.

-

Single-Channel Recording: Apply a constant voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier. The current will fluctuate between a closed state (zero current) and an open state (a defined current amplitude).

-

Toxin Application: After obtaining stable single-channel recordings, add a known concentration of this compound or Charybdotoxin to the cis (extracellular) side of the channel.

-

Data Acquisition: Record long stretches of single-channel activity in the presence of the toxin. The toxin binding will manifest as long silent periods (blocked state).

-

Data Analysis: Analyze the dwell times in the open, closed, and blocked states to determine the association (kon) and dissociation (koff) rate constants for toxin binding. The equilibrium dissociation constant (Kd) can be calculated as koff/kon.[5]

Whole-Cell Patch Clamp of Kv1.3 Channels in Xenopus Oocytes

This protocol is adapted from studies investigating the effects of toxins on Kv1.3 channels expressed in Xenopus oocytes.[12]

Objective: To measure the effect of toxins on the macroscopic currents of a specific ion channel subtype.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the Kv1.3 channel

-

Microinjection setup

-

Patch-clamp setup with an amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette solution (intracellular): e.g., 100 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.2

-

Bath solution (extracellular): e.g., 100 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4

-

This compound or Charybdotoxin solutions

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with cRNA encoding the Kv1.3 channel. Incubate the oocytes for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber filled with bath solution.

-

Pull a patch pipette with a resistance of 1-3 MΩ when filled with pipette solution.

-

Approach the oocyte with the pipette and form a high-resistance (>1 GΩ) seal with the oocyte membrane (cell-attached configuration).

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.[4][13][14]

-

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to elicit Kv1.3 currents.

-

Record the resulting currents before and after the application of this compound or Charybdotoxin to the bath solution.

-

-

Data Analysis: Measure the peak current amplitude at each voltage step. Construct dose-response curves by plotting the percentage of current inhibition as a function of toxin concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The distinct channel selectivities of this compound and Charybdotoxin allow for the targeted disruption of specific signaling pathways.

Signaling Pathways

Blockade of BK and Kv1.3 channels by these toxins can have profound effects on cellular function. The following diagrams illustrate the key signaling cascades affected.

Figure 1: Signaling pathway involving the BK channel. Activation by depolarization and intracellular calcium leads to hyperpolarization, which provides negative feedback on cellular excitability and calcium influx. Both this compound and Charybdotoxin block these channels, disrupting this regulatory loop.

Figure 2: Role of the Kv1.3 channel in T-cell activation. The channel maintains the negative membrane potential required for sustained calcium influx, which is essential for T-cell proliferation and activation. Charybdotoxin blocks this process, leading to immunosuppression.

Experimental Workflow

The following diagram outlines a logical workflow for comparing the selectivity of this compound and Charybdotoxin.

Figure 3: Experimental workflow for comparing the selectivity of this compound and Charybdotoxin. The process involves preparing the toxins and target channels, performing functional assays, and analyzing the data to determine their respective selectivity profiles.

Conclusion

This compound and Charybdotoxin, despite their high degree of homology, offer a compelling example of how subtle changes in protein structure can lead to significant differences in pharmacological function. Their distinct selectivities for BK and Kv1.3 channels have made them indispensable tools for neurobiologists, pharmacologists, and immunologists. A thorough understanding of their properties, facilitated by the quantitative data, detailed protocols, and pathway analyses presented in this guide, is crucial for their effective use in research and for the potential development of novel therapeutics targeting these important ion channels.

References

- 1. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Mode of action of this compound, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of high affinity binding sites for charybdotoxin in synaptic plasma membranes from rat brain. Evidence for a direct association with an inactivating, voltage-dependent, potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of high affinity binding sites for charybdotoxin in human T lymphocytes. Evidence for association with the voltage-gated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic charybdotoxin-iberiotoxin chimeric peptides define toxin binding sites on calcium-activated and voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Patch Clamp Recording of Ion Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to Iberiotoxin: From Scorpion Venom to a Potent BK Channel Probe

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Iberiotoxin, a highly selective peptide blocker of the high-conductance calcium-activated potassium (BK) channel. Sourced from scorpion venom, this potent neurotoxin has become an invaluable tool in neuroscience and pharmacology for the study of BK channel function and its role in various physiological processes. This document details its native source, physicochemical properties, mechanism of action, and provides detailed protocols for its purification and electrophysiological characterization.

Native Source and Physicochemical Properties

This compound is a 37-amino acid peptide originally isolated from the venom of the Eastern Indian red scorpion, Buthus tamulus (also known as Hottentotta tamulus)[1][2]. While this species is the primary source, related toxins have been identified in the venom of other scorpions, including Androctonus australis and Buthus occitanus.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | ~4.3 kDa | [1] |

| Amino Acid Sequence | pGlu-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-Gln-OH | [1] |

| Structure | Contains three disulfide bridges | [3] |

| Homology | 68% sequence homology with Charybdotoxin | [1][2] |

Mechanism of Action: A Highly Specific BK Channel Blocker

This compound is a potent and highly selective blocker of the high-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels. These channels are unique in that they are activated by both membrane depolarization and increases in intracellular calcium concentration[4]. The activation of BK channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane, thereby acting as a negative feedback mechanism to regulate cellular excitability[4][5].

This compound exerts its blocking effect by binding to the outer vestibule of the BK channel pore, physically occluding the ion conduction pathway[6]. This interaction is highly specific, and this compound shows little to no activity on other types of potassium channels, making it a more selective tool than the related toxin, Charybdotoxin[1][7]. The binding of this compound reduces both the probability of the channel opening and the mean open time[1][2].

The quantitative parameters of this compound's interaction with the BK channel are presented below.

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) | ~1 nM | [2] | |

| IC50 | ~250 pM | Single channel recordings in bovine aortic smooth muscle | [1] |

| Association Rate Constant (kon) | 3.3 x 10^6 M⁻¹s⁻¹ | 300 mM internal K+, 300 mM external Na+ | [6] |

| Dissociation Rate Constant (koff) | 3.8 x 10⁻³ s⁻¹ | 300 mM internal K+, 300 mM external Na+ | [6] |

Experimental Protocols

Purification of this compound from Buthus tamulus Venom

The following protocol outlines the purification of this compound from crude scorpion venom, primarily based on a combination of ion-exchange and reverse-phase high-performance liquid chromatography (RP-HPLC)[1][8].

Materials:

-

Crude venom of Buthus tamulus

-

Ion-exchange chromatography column (e.g., Biorex-70)

-

Reverse-phase HPLC system with a C18 column

-

Appropriate buffers and solvents (e.g., ammonium acetate, acetonitrile, trifluoroacetic acid)

-

Lyophilizer

-

Spectrophotometer for protein quantification

Procedure:

-

Venom Solubilization: Dissolve the crude venom in a suitable starting buffer for ion-exchange chromatography (e.g., 10 mM ammonium acetate, pH 7.0).

-

Centrifugation: Centrifuge the solubilized venom to remove any insoluble material.

-

Ion-Exchange Chromatography:

-

Load the supernatant onto a pre-equilibrated ion-exchange column.

-

Wash the column with the starting buffer to remove unbound components.

-

Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 10 mM to 500 mM ammonium acetate).

-

Collect fractions and monitor the absorbance at 280 nm.

-

-

Bioassay of Fractions: Test the collected fractions for BK channel blocking activity using an appropriate assay (e.g., electrophysiology on a known BK channel-expressing cell line).

-

Reverse-Phase HPLC:

-

Pool the active fractions from the ion-exchange chromatography step.

-

Inject the pooled sample onto a C18 RP-HPLC column.

-

Elute the peptides using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Purity Analysis and Confirmation:

-

Collect the peak corresponding to this compound.

-

Assess the purity of the collected fraction by analytical RP-HPLC and SDS-PAGE.

-

Confirm the identity of the purified peptide by mass spectrometry and N-terminal sequencing.

-

-

Lyophilization: Lyophilize the purified this compound for long-term storage.

Electrophysiological Characterization using Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of this compound on BK channels in living cells[9][10][11][12][13].

Materials:

-

Cell line expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a defined free Ca²⁺ concentration, pH 7.2)

-

Purified this compound stock solution

Procedure:

-

Cell Preparation: Plate the cells on glass coverslips suitable for microscopy and allow them to adhere.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Establish Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a target cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Recording BK Currents:

-

Clamp the cell membrane at a holding potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 mV increments) to elicit outward BK currents.

-

Record the resulting currents.

-

-

Application of this compound:

-

After obtaining stable baseline recordings, perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.

-

Repeat the voltage-step protocol to record BK currents in the presence of the toxin.

-

-

Data Analysis:

-

Measure the peak outward current at each voltage step before and after the application of this compound.

-

Calculate the percentage of current inhibition by this compound.

-

Construct a dose-response curve by applying different concentrations of this compound to determine the IC50 value.

-

Visualizations

Signaling Pathway of BK Channel Activation and this compound Blockade

Caption: Signaling pathway of BK channel activation and its inhibition by this compound.

Experimental Workflow for this compound Research

Caption: Experimental workflow from scorpion venom to electrophysiological data.

Logical Relationship of this compound's Specificity

Caption: this compound's selective inhibition of BK channels over other potassium channels.

References

- 1. Purification and characterization of a unique, potent, peptidyl probe for the high conductance calcium-activated potassium channel from venom of the scorpion Buthus tamulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Current understanding of this compound-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mode of action of this compound, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification, N-terminal sequence and structural characterization of a toxic protein from the Indian scorpion venom Buthus tamulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Patch Clamp Protocol [labome.com]

Methodological & Application

Application Notes and Protocols for Iberiotoxin in Electrophysiology Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Iberiotoxin (IbTX), a potent and selective blocker of the large-conductance calcium-activated potassium (BK) channel, in electrophysiological research. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the design and execution of robust experiments.

Introduction to this compound

This compound is a 37-amino acid peptide toxin originally isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus).[1][2] It is a highly selective and potent inhibitor of the BK channel (also known as the Maxi-K, KCa1.1, or Slo1 channel).[2] This specificity makes this compound an invaluable pharmacological tool for isolating and characterizing BK channel currents in various cell types and for investigating the physiological and pathophysiological roles of these channels.

Mechanism of Action

This compound binds to the external vestibule of the BK channel, physically occluding the ion conduction pathway.[3] This binding event reduces both the probability of the channel opening and the mean open time, effectively inhibiting the flow of potassium ions.[1] The toxin exhibits high affinity for the alpha subunit of the BK channel. However, the presence of certain auxiliary beta subunits, particularly the β4 subunit, can confer resistance to this compound, a crucial consideration in experimental design.[4][5]

Quantitative Data for Experimental Design

The following tables summarize the key quantitative parameters of this compound interaction with BK channels, compiled from various studies. These values are essential for determining appropriate toxin concentrations and interpreting experimental results.

Table 1: this compound Binding and Inhibitory Constants

| Parameter | Value | Cell/Tissue Type | Notes |

| Kd (Dissociation Constant) | ~1 nM | Skeletal Muscle Membrane | High-affinity binding to the outer face of the channel.[1] |

| IC50 (Half-maximal Inhibitory Concentration) | ~2 nM | Not specified | General value for selective inhibition of high conductance Ca2+-activated K+ channels.[2] |

| Ki (Inhibitory Constant) | 250 pM | Bovine Aortic Sarcolemmal Membrane Vesicles | Partial inhibitor of 125I-Charybdotoxin binding.[2] |

Table 2: Kinetic Parameters of this compound Binding

| Parameter | Value | Conditions |

| Association Rate Constant (kon) | 3.3 x 10^6 M⁻¹s⁻¹ | 300 mM K+ internal, 300 mM Na+ external |

| Dissociation Rate Constant (koff) | 3.8 x 10⁻³ s⁻¹ | 300 mM K+ internal, 300 mM Na+ external |

Table 3: Effective Concentrations in Electrophysiology Experiments

| Concentration | Effect | Cell/Tissue Type | Reference |

| 100 nM | Reduced whole-cell outward currents in 67% of neurons; prolonged action potential duration and increased firing frequency. | Rat Dorsal Root Ganglion Neurons | [6] |

| 150 nM | Increased quantal content of end-plate potentials to 177.5% of control. | Mouse Motor Nerve Terminals | [7] |

| 200 nM | Used to isolate this compound-sensitive BK currents. | Cerebellar Purkinje Neurons | [8] |

| 100 nmol/L | Used to define voltage-gated K+ currents by blocking BK channels. | Small Mesenteric Artery Myocytes | [9] |

Experimental Protocols

The following are generalized protocols for common electrophysiology techniques used to study BK channels with this compound. Researchers should adapt these protocols based on their specific cell type and recording equipment.

Whole-Cell Voltage-Clamp Recording

This protocol is designed to isolate and record macroscopic BK channel currents from a single cell.

Objective: To measure the effect of this compound on whole-cell BK currents.

Materials:

-

Cells: Cultured cells or acutely dissociated neurons expressing BK channels.

-

Patch-clamp setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.[10][11][12]

-

Borosilicate glass capillaries: For pulling patch pipettes.

-

Solutions:

-

External (Bath) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Osmolarity adjusted to ~290 mOsm and bubbled with 95% O2/5% CO2.[13] Other compositions can be used.

-

Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. pH adjusted to 7.3 with KOH. Osmolarity adjusted to 260-280 mOsm.[12] The Ca2+/EGTA ratio can be adjusted to achieve a specific free Ca2+ concentration to activate BK channels.

-

This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 µM) in a suitable buffer (e.g., containing 0.1% BSA to prevent adhesion) and store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.

-

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.[13]

-

Cell Plating: Plate cells at an appropriate density in the recording chamber.

-

Establish Whole-Cell Configuration:

-

Approach a cell with the patch pipette while applying positive pressure.

-

Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a negative membrane potential (e.g., -70 mV) where BK channels are typically closed.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit outward K+ currents.

-

-

Data Acquisition (Control): Record the family of outward currents in the absence of this compound.

-

This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 100 nM).

-

Data Acquisition (this compound): After a sufficient incubation period (typically a few minutes to allow for binding), repeat the voltage-clamp protocol to record the currents in the presence of the toxin.

-

Data Analysis:

-

Subtract the currents recorded in the presence of this compound from the control currents to obtain the this compound-sensitive BK current.

-

Construct current-voltage (I-V) and conductance-voltage (G-V) relationships to quantify the effect of the toxin.

-

Single-Channel Recording (Cell-Attached or Excised Patch)

This protocol is for observing the effect of this compound on the gating of individual BK channels.

Objective: To measure the effect of this compound on the open probability and mean open time of single BK channels.

Procedure:

-

Establish a Gigaohm Seal: Follow steps 3.1.1 - 3.1.3 to form a high-resistance seal on the cell membrane (cell-attached) or to excise a patch of membrane (inside-out or outside-out).

-

Recording: In the appropriate configuration (e.g., outside-out for external application of this compound), apply a constant depolarizing voltage to activate BK channels and record single-channel openings and closings.

-

This compound Application: Perfuse the patch with a solution containing this compound.

-

Analysis: Analyze the single-channel records to determine the open probability (Po), mean open time, and mean closed time before and after toxin application. This compound will cause long silent periods in the channel activity.[3]

Visualizations

Signaling Pathway: this compound Block of the BK Channel

Caption: this compound binds to the BK channel's external face, blocking K+ efflux.

Experimental Workflow: Whole-Cell Voltage-Clamp

Caption: Workflow for a whole-cell voltage-clamp experiment using this compound.

Logical Relationship: this compound-Sensitive vs. Resistant Channels

Caption: this compound sensitivity of BK channels depends on the associated β subunit.

Applications in Research and Drug Development

-

Target Validation: The high selectivity of this compound allows for the definitive identification of BK channel-mediated currents in native tissues and cell lines.

-

Physiological Studies: By blocking BK channels, researchers can investigate their role in a multitude of physiological processes, including neuronal excitability, smooth muscle tone, and neurotransmitter release.[6][7]

-

Disease Modeling: this compound can be used to study the contribution of BK channel dysfunction in various pathological states, such as epilepsy, hypertension, and bladder overactivity.

-

Drug Screening: In high-throughput screening assays, this compound can be used as a positive control to identify novel BK channel modulators.

Troubleshooting and Considerations

-

Solubility and Stability: this compound is a peptide and can be susceptible to degradation and adsorption to surfaces. Use fresh solutions and include a carrier protein like BSA in stock solutions. It is generally soluble in water and saline buffers but insoluble in DMSO.[2][14]

-

This compound-Resistant Channels: The presence of the β4 subunit renders BK channels resistant to this compound.[4] If no effect is observed, consider the possibility of this compound-resistant isoforms in your preparation.

-

Washout: Due to its high affinity and slow dissociation rate, the effects of this compound can be difficult to reverse with a simple washout.[3] Plan experiments accordingly.

-

Non-Specific Effects: While highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. It is crucial to use the lowest effective concentration determined through a dose-response curve.

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to advance our understanding of BK channel biology and its implications for human health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. smartox-biotech.com [smartox-biotech.com]

- 3. Mode of action of this compound, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current understanding of this compound-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Current understanding of this compound-resistant BK channels in the nervous system [frontiersin.org]

- 6. Modulation of action potential firing by this compound and NS1619 in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-induced block of Ca2+-activated K+ channels induces dihydropyridine sensitivity of ACh release from mammalian motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BK Channel Regulation of Afterpotentials and Burst Firing in Cerebellar Purkinje Neurons | Journal of Neuroscience [jneurosci.org]

- 9. researchgate.net [researchgate.net]